molecular formula C12H18Cl2N4 B1455065 1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride CAS No. 1361115-86-7

1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride

Cat. No. B1455065
M. Wt: 289.2 g/mol
InChI Key: CTHFCIVHVIGYOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines . These compounds are characterized by a pyrazolopyridine core structure, which consists of a pyrazole ring fused to a pyridine ring .

Scientific Research Applications

Aurora Kinase Inhibitor Applications

This compound is related to research involving Aurora kinase inhibitors, which are crucial in cancer treatment. The study of compounds with similar structures has shown their potential in inhibiting Aurora A, a kinase involved in cell division. Such inhibitors can be valuable in developing therapies for cancer due to their role in controlling cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of compounds structurally related to 1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride has been extensively conducted. For instance, the tautomerism and structural analysis of similar aza cycles have been studied, revealing insights into their chemical behavior and potential applications in drug design (B. I. Buzykin et al., 2014).

Key Intermediate in Synthesis

The compound has been identified as a key intermediate in the synthesis of other significant compounds, such as Crizotinib, a drug used in cancer treatment. This highlights its importance in the pharmaceutical industry for developing new therapies (Steven J. Fussell et al., 2012).

Antioxidant Evaluation

The antioxidant properties of pyrazolo[3,4-b]pyridine derivatives have been evaluated, showing that some compounds exhibit promising activities. This suggests potential applications in mitigating oxidative stress-related diseases (M. Gouda, 2012).

Biomedical Applications

There's also a review of over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing the diversity of substituents and synthetic methods, which underscores the vast potential of these compounds in biomedical applications. The review covers their role in the synthesis of various pharmaceuticals and their therapeutic potentials (Ana Donaire-Arias et al., 2022).

Future Directions

The future directions in the research of “1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride” and similar compounds involve further exploration of their synthesis, structural diversity, and biomedical applications .

properties

IUPAC Name

1-methyl-3-piperidin-4-ylpyrazolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4.2ClH/c1-16-12-10(3-2-6-14-12)11(15-16)9-4-7-13-8-5-9;;/h2-3,6,9,13H,4-5,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHFCIVHVIGYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)C3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride
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1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride

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